molecular formula C15H20N2O2 B1657674 N-(1-propanoylpiperidin-4-yl)benzamide CAS No. 577778-28-0

N-(1-propanoylpiperidin-4-yl)benzamide

Cat. No.: B1657674
CAS No.: 577778-28-0
M. Wt: 260.33
InChI Key: ZMRODIVQMDMKSO-UHFFFAOYSA-N
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Description

N-(1-Propanoylpiperidin-4-yl)benzamide is a synthetic benzamide derivative characterized by a piperidine ring substituted with a propanoyl group at the 1-position and a benzamide moiety at the 4-position. This structure combines lipophilic (propanoyl) and aromatic (benzamide) features, which may influence its pharmacokinetic properties and biological activity.

Properties

CAS No.

577778-28-0

Molecular Formula

C15H20N2O2

Molecular Weight

260.33

IUPAC Name

N-(1-propanoylpiperidin-4-yl)benzamide

InChI

InChI=1S/C15H20N2O2/c1-2-14(18)17-10-8-13(9-11-17)16-15(19)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19)

InChI Key

ZMRODIVQMDMKSO-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

  • N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (Benzoylbenzylfentanyl) () Structure: Features a benzyl group (aromatic) at the piperidine 1-position and a phenylbenzamide group at the 4-position. In contrast, the propanoyl group in the target compound is aliphatic, possibly improving metabolic stability and reducing nonspecific interactions. Activity: Benzyl-substituted analogs are often explored for CNS activity (e.g., fentanyl derivatives), whereas propanoyl substitution may redirect activity toward non-opioid targets like histone acetyltransferases (HATs) .
  • N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide () Structure: Contains a benzoyl group (aromatic carbonyl) at the piperidine 1-position.

Benzamide Moieties with Functional Group Variations

  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()

    • Structure : Substituted with a chloro-fluorophenyl group and an imidazole ring.
    • Key Differences : Halogenation (Cl, F) enhances antimicrobial and anticancer activity by increasing electrophilicity. The target compound lacks halogens, suggesting divergent biological targets, possibly with reduced cytotoxicity .
  • N-{[(4-hydroxyphenyl) amino] carbonothioyl} benzamide () Structure: Includes a thiourea linker and phenolic hydroxyl group. Key Differences: The thiourea moiety and hydroxyl group contribute to antioxidant activity via radical scavenging. The target compound’s simpler benzamide structure may prioritize enzyme inhibition over antioxidant effects .

HAT Inhibition and Activation ()

  • CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) activate p300 HAT activity, whereas anacardic acid derivatives inhibit it.

Antimicrobial and Anticancer Activity ()

  • N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () shows potent antimicrobial activity due to chlorophenyl and azetidinone groups.
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () exhibits anticancer activity via imidazole-mediated kinase inhibition.
  • Target Compound: Lacking halogens or heterocycles, its activity may rely on piperidine-propanoyl interactions with intracellular targets like proteases or transporters.

Reaction Optimization ()

  • Synthetic Methods : Ultrasonic irradiation reduces reaction time (e.g., 45–90 minutes) compared to conventional reflux (6–8 hours) for similar benzamide derivatives.
  • Implications : If applied to the target compound, green chemistry methods could enhance yield and purity .

Lipophilicity and Solubility

  • Propanoyl vs. Benzyl/Benzoyl: The propanoyl group (logP ~1.5) offers moderate lipophilicity, balancing cell permeability and aqueous solubility better than highly lipophilic pentadecyl chains (logP >8) in CTPB .

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Key Substituents Biological Activity Reference
N-(1-Propanoylpiperidin-4-yl)benzamide Propanoyl, benzamide Potential HAT modulation N/A
CTPB Chloro-CF3, pentadecyl p300 HAT activation
N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide Benzyl, phenylbenzamide Opioid receptor binding
N-{[(4-hydroxyphenyl) amino] carbonothioyl} benzamide Thiourea, hydroxyl Antioxidant (% inhibition 86.6)

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